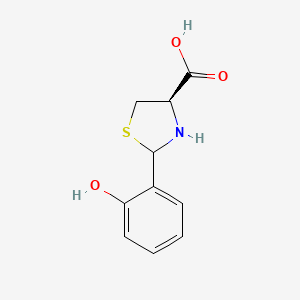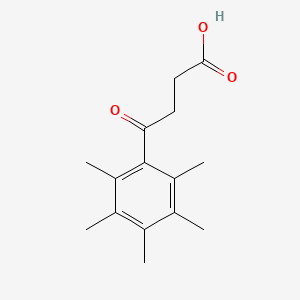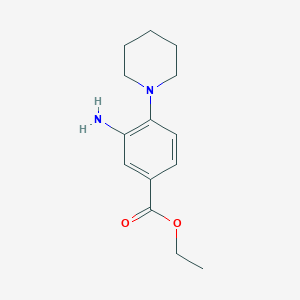
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Potential
1,3-Thiazolidin-4-ones Development and Pharmacological Importance
The synthesis of 1,3-thiazolidin-4-one and its analogs, including derivatives like glitazones and rhodanines, has been explored since the mid-nineteenth century. These compounds have shown significant pharmacological potential, including anticancer, antimicrobial, and antidiabetic activities. Advanced synthesis methodologies, including green chemistry approaches, have been developed to enhance their structural and biological properties. The environmental and sustainable aspects of these syntheses are highlighted, reflecting the shift towards more eco-friendly chemical practices (Santos, Jones Junior, & Silva, 2018).
QSAR Studies and Anticancer Activity
Biologically Active 4-Thiazolidinones QSAR and Anticancer Potential
4-Thiazolidinone derivatives have been recognized for their broad biological activities, including anticancer effects. QSAR studies emphasize the relationship between structure and biological activity, aiding in the design of new drugs. Non-linear approaches such as Gaussian processes have been applied to identify key structural features for anticancer activity, suggesting the importance of certain functional groups in enhancing biological interactions (Devinyak, Zimenkovsky, & Lesyk, 2013).
Antioxidant and Microbiological Activity
Carboxylic Acids Structural Influence on Bioactivity
Research on natural carboxylic acids has revealed their significant antioxidant and antimicrobial properties. Structural differences, such as the number of hydroxyl groups and conjugated bonds, directly influence their bioactivity. This insight is crucial for the synthesis of novel compounds with enhanced biological functions, potentially including derivatives of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).
Green Synthesis and Environmental Impact
Sustainable Chemistry Thiazolidine Derivatives and Green Synthesis
The synthesis of thiazolidine derivatives through green chemistry principles has been explored to minimize environmental impact and enhance the sustainability of chemical processes. This approach aligns with the growing emphasis on eco-friendly methodologies in the synthesis of pharmacologically active compounds, potentially including this compound derivatives (Sahiba et al., 2020).
Propriétés
IUPAC Name |
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUAYLVDHNFBF-JAVCKPHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)



![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)




